Sulthiame-d4
Description
Foundational Principles of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. medchemexpress.comsymeres.commusechem.com This method allows researchers to trace the metabolic fate of a drug within a biological system without altering its fundamental chemical properties. musechem.com In drug discovery and development, stable isotope-labeled compounds serve as invaluable tools for a variety of applications. medchemexpress.comsymeres.com
Key applications of stable isotope labeling in pharmaceutical research include:
Metabolite Identification: By using labeled compounds, researchers can more easily detect and identify drug metabolites in complex biological matrices like blood and urine using techniques such as mass spectrometry. nih.gov
Pharmacokinetic Studies: The use of labeled compounds allows for the precise quantification of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. symeres.com
Mechanism of Action Studies: Isotopic labeling can help elucidate the biochemical pathways and mechanisms through which a drug exerts its therapeutic effect. medchemexpress.com
Internal Standards: Stable isotope-labeled versions of a drug are frequently used as internal standards in quantitative bioanalytical assays, ensuring accuracy and precision.
The synthesis of these labeled compounds can be achieved through two primary methods: direct synthesis using isotopically enriched starting materials or through hydrogen-deuterium exchange reactions. symeres.com
Significance of Deuterium Kinetic Isotope Effects (DKIEs) in Pharmacological and Metabolic Research
The replacement of a hydrogen atom with a deuterium atom at a metabolic "soft spot" on a drug molecule can significantly impact its metabolic rate. nih.gov This is due to the Deuterium Kinetic Isotope Effect (DKIE), a phenomenon where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond. deutramed.comportico.org
The significance of the DKIE in pharmacology and metabolism is multifaceted:
Improved Metabolic Stability: By slowing down the rate of metabolic breakdown, deuteration can increase a drug's half-life, potentially leading to less frequent dosing. unibestpharm.comdeutramed.com
Reduced Formation of Toxic Metabolites: Altering a drug's metabolic pathway can sometimes decrease the production of harmful metabolites, thereby improving the drug's safety profile. unibestpharm.com
Enhanced Bioavailability: In some instances, deuteration can lead to improved oral absorption of a drug.
Stabilization of Chiral Centers: Deuteration can help to stabilize drug enantiomers, which is beneficial when one enantiomer has a more favorable pharmacological profile. deutramed.com
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated the clinical viability of this strategy. wikipedia.orgnih.govdeutramed.com More recently, the approval of deucravacitinib (B606291) in 2022 marked the first instance of a de novo deuterated drug being approved, highlighting the integration of deuteration into early-stage drug discovery. nih.gov It is important to note, however, that the effect of deuteration on a drug's metabolism cannot always be predicted and requires experimental validation. researchgate.netnih.gov
Overview of Sulthiame-d4 as a Key Deuterated Research Compound
Sulthiame is a sulfonamide derivative that acts as a carbonic anhydrase inhibitor and is used as an anticonvulsant. pharmaffiliates.comchemsrc.comwikipedia.org this compound is the deuterated analog of Sulthiame, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. pharmaffiliates.comlgcstandards.comlgcstandards.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 | pharmaffiliates.com |
| CAS Number | 1795021-05-4 | pharmaffiliates.com |
| Molecular Formula | C₁₀H₁₀D₄N₂O₄S₂ | pharmaffiliates.com |
| Molecular Weight | 294.38 g/mol | pharmaffiliates.com |
This compound is primarily utilized as a labeled internal standard in analytical and clinical research for the accurate quantification of Sulthiame in biological samples. nih.govshimadzu.euthermofisher.com For instance, in pharmacokinetic studies of Sulthiame, this compound is added to plasma, whole blood, or urine samples to enable precise measurement of the parent drug's concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is a critical application in therapeutic drug monitoring (TDM) to ensure optimal and safe drug levels in patients. shimadzu.eumdpi.com
The use of this compound as an internal standard is essential for overcoming matrix effects and ensuring the reliability of quantitative data in complex biological samples. nih.gov The distinct mass-to-charge ratio (m/z) of this compound (293.0 → 229.1) compared to Sulthiame (289.0 → 225.1) allows for their simultaneous but separate detection by the mass spectrometer. nih.gov
While Sulthiame itself has been studied for its effects on conditions like benign focal epilepsy and obstructive sleep apnea, the primary role of this compound in the scientific literature is as a tool for analytical chemistry rather than as a therapeutic agent with a modified pharmacokinetic profile. clinicaltrials.eunih.gov Its synthesis and availability from various chemical suppliers underscore its importance as a research chemical. lgcstandards.combiocat.com
Properties
CAS No. |
1795021-05-4 |
|---|---|
Molecular Formula |
C10H14N2O4S2 |
Molecular Weight |
294.376 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
InChI Key |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Synonyms |
4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |
Origin of Product |
United States |
Chemical Synthesis and Advanced Characterization of Sulthiame D4 for Research Purity
Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation in Sulfonamide Derivatives
The synthesis of Sulthiame-d4 involves the introduction of four deuterium atoms onto the phenyl ring of the Sulthiame molecule. Achieving site-specific deuteration with high isotopic enrichment is paramount for its utility as an internal standard. Various methods for deuterium labeling of sulfonamide derivatives have been developed, often leveraging catalytic processes.
One common strategy involves the use of a palladium catalyst to facilitate a bromine-deuterium exchange on an appropriate precursor. rsc.org This method offers high efficiency and tolerance to a wide range of functional groups, making it suitable for complex molecules like Sulthiame. rsc.org The process typically involves reacting a brominated Sulthiame precursor with a deuterium source, such as deuterium gas (D2) or deuterated water (D2O), in the presence of a palladium catalyst. rsc.orgnih.gov
Another approach is through hydrogen isotope exchange (HIE) reactions, which can be catalyzed by various transition metals, including iridium. acs.orgsnnu.edu.cn These reactions allow for the direct replacement of hydrogen atoms with deuterium on the aromatic ring. acs.org The selectivity of the deuteration can often be directed by the inherent chemical properties of the substrate or through the use of directing groups. researchgate.net For sulfonamides, the sulfonamide group itself can influence the position of deuteration. snnu.edu.cnresearchgate.net
Electrochemical methods have also emerged as a mild and metal-free alternative for selective deuteration. researchgate.net These techniques can utilize readily available deuterium sources like DMSO-d6 to achieve high levels of deuterium incorporation at specific sites. researchgate.net
The general synthesis of the parent compound, Sulthiame, involves the reaction of sulfanilamide (B372717) with ω-chlorobutylsulfonyl chloride. wikipedia.org For this compound, a deuterated sulfanilamide precursor would be utilized in a similar reaction scheme.
Rigorous Analytical Techniques for Isotopic Purity and Structural Integrity Confirmation of this compound
To ensure the suitability of this compound as a research-grade material, its isotopic purity and structural integrity must be rigorously confirmed using advanced analytical techniques.
High-Resolution Mass Spectrometry for Isotopic Abundance Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the isotopic enrichment and confirming the molecular formula of this compound. nih.govresearchgate.net HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide the necessary mass resolving power to distinguish between the deuterated and non-deuterated species, as well as to separate them from potential isobaric interferences. nih.govthermofisher.comhawaii.edu
The analysis of this compound by HRMS would reveal a molecular ion peak corresponding to its theoretical exact mass (C10H10D4N2O4S2), which is approximately 294.38 g/mol . lgcstandards.com The isotopic abundance profile would be carefully examined to quantify the percentage of molecules that have successfully incorporated four deuterium atoms. This is crucial for ensuring the accuracy of quantitative studies where this compound is used as an internal standard. nih.gov The detection is often performed using a triple quadrupole mass spectrometer, monitoring specific mass-to-charge (m/z) transitions, such as 293.0 → 229.1 for this compound. nih.govshimadzu.eu
Table 1: Theoretical Isotopic Distribution of Sulthiame and this compound
| Isotopologue | Sulthiame (C10H14N2O4S2) Abundance (%) | This compound (C10H10D4N2O4S2) Abundance (%) |
| M | 100.00 | 100.00 |
| M+1 | 13.37 | 13.78 |
| M+2 | 10.33 | 10.74 |
| M+3 | 2.14 | 2.55 |
| M+4 | 0.40 | 0.81 |
Note: This is a simplified theoretical distribution. Actual HRMS data would be used for precise isotopic abundance determination.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally verifying the site of deuterium incorporation. While proton (¹H) NMR can show the disappearance of signals at the deuterated positions, deuterium (²H or D) NMR provides direct evidence of the deuterium atoms' locations. sigmaaldrich.com
In the ²H NMR spectrum of this compound, signals would be expected in the aromatic region, confirming that deuteration has occurred on the phenyl ring. The chemical shifts of these deuterium signals would correspond to the positions of the hydrogen atoms they replaced in the non-deuterated Sulthiame molecule. The absence of corresponding proton signals in the ¹H NMR spectrum further validates the site-specific deuteration. sigmaaldrich.com For highly deuterated compounds, conventional ¹H NMR can be limited by low signal intensity, making ²H NMR a more effective technique for structural verification and enrichment determination. sigmaaldrich.com
Table 2: Expected NMR Shifts for this compound
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| ²H | CDCl₃ | Aromatic region | Multiplet |
| ¹³C | CDCl₃ | ~140-120 (Aromatic C-D), ~50-20 (Aliphatic) | Triplet (C-D coupling) |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The use of deuterated solvents like Methanol-d4 is common in NMR spectroscopy. armar-europa.defishersci.comscharlab.com
Chromatographic Methods for Chemical Purity Assessment in Research-Grade Material
To ensure that the synthesized this compound is free from non-deuterated Sulthiame, starting materials, and other synthesis-related impurities, rigorous chromatographic purity assessment is essential. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. lgcstandards.comlgcstandards.com
A validated, stability-indicating HPLC method is crucial for separating this compound from any potential impurities. nih.gov Such methods typically employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.netnih.gov The separation is monitored using a UV detector at an appropriate wavelength, for instance, 210 nm or 254 nm. nih.govresearchgate.net
For research-grade material, the chemical purity is often expected to be greater than 95%, as determined by HPLC. lgcstandards.comlgcstandards.com The method should be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.goviaea.org The retention time of the this compound peak should be consistent, and the chromatogram should show no significant impurity peaks. researchgate.net
Table 3: Typical HPLC Method Parameters for Sulthiame Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Isocratic or gradient mixture of water and methanol/acetonitrile nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min nih.govresearchgate.net |
| Detection | UV at 210 nm or 254 nm nih.govresearchgate.net |
| Injection Volume | 5 - 20 µL |
Advanced Bioanalytical Methodologies for the Quantification of Sulthiame D4 in Research Matrices
Development and Validation of Mass Spectrometry-Based Assays Utilizing Sulthiame-d4 as a Stable Isotope Internal Standard
In the realm of bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry. researchgate.net this compound is employed as an internal standard in methods developed for the quantification of Sulthiame in various biological samples. The fundamental principle behind using a SIL-IS like this compound is that it behaves nearly identically to the analyte (Sulthiame) during sample preparation, chromatography, and ionization in the mass spectrometer. ut.ee However, due to its mass difference, it can be distinguished from the analyte by the mass spectrometer. This co-eluting, yet mass-differentiated, standard allows for the correction of variability that can occur at any stage of the analytical process, including extraction inconsistencies, matrix effects, and fluctuations in instrument response. researchgate.netnih.gov
The development of such assays involves a meticulous validation process to ensure the method is reliable and reproducible for its intended research purpose. nih.govjapsonline.com This validation encompasses several key parameters, including selectivity, specificity, linearity, accuracy, precision, and stability, among others. nih.govpnrjournal.com For instance, a validated LC-MS/MS method was developed for the quantification of 27 antiepileptic drugs, including Sulthiame, in human plasma, which would have utilized a corresponding deuterated internal standard like this compound to ensure accurate measurement. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. researchgate.netlcms.cz This is particularly important for antiepileptic drugs, where concentrations in plasma can vary significantly. thermofisher.com In an LC-MS/MS system, the liquid chromatograph separates the components of a mixture, and the tandem mass spectrometer provides detection and quantification. researchgate.net
For the analysis of Sulthiame, a method using LC-MS/MS would involve the following steps:
Chromatographic Separation: The sample extract is injected into an HPLC or UHPLC system. A reversed-phase column, such as a C18 column, is typically used to separate Sulthiame and this compound from other endogenous components of the biological matrix. lcms.cz
Ionization: The eluent from the chromatograph is directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.gov
Tandem Mass Spectrometry: In the mass spectrometer, specific precursor ions for both Sulthiame and this compound are selected in the first quadrupole. These ions are then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.govfrontiersin.org
The use of this compound as an internal standard in LC-MS/MS methods allows for the achievement of very low limits of quantification, making it possible to measure even minute concentrations of Sulthiame in research samples. thermofisher.com
Optimization of Sample Preparation Techniques for Complex Biological Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction)
The analysis of drugs in complex biological matrices like plasma, serum, or urine requires an effective sample preparation step to remove interferences that could affect the accuracy of the results. nih.gov The choice of sample preparation technique is crucial and is often optimized to provide the cleanest sample extract and the highest recovery of the analyte. pnrjournal.com
Commonly used techniques for the analysis of Sulthiame and other antiepileptic drugs include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile, is added to the plasma or serum sample to precipitate proteins. thermofisher.comresearchgate.net After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This method is widely used due to its ease of implementation. researchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE): In this technique, the analyte is extracted from the aqueous biological matrix into an immiscible organic solvent. nih.gov This method can provide a cleaner extract than PPT but is more labor-intensive. nih.gov For Sulthiame analysis, a solvent mixture like dichloromethane-propanol-2 has been used. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the sample matrix. nih.gov Interferences are washed away, and the analyte is then eluted with a small volume of solvent. This technique can offer very clean extracts and the ability to concentrate the sample. pnrjournal.com
The optimization of these techniques involves evaluating different solvents, pH conditions, and sorbents to maximize the recovery of Sulthiame while minimizing matrix effects. The inclusion of this compound at the beginning of the sample preparation process is critical to compensate for any analyte loss during these extraction steps. nih.gov
Performance Evaluation of Bioanalytical Methods: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, Accuracy, and Extraction Recovery for Research Applications
A comprehensive validation of the bioanalytical method is required to ensure its performance for research applications. japsonline.com The key validation parameters include:
Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. nih.gov A calibration curve is generated by analyzing samples with known concentrations of Sulthiame, and a linear regression analysis is performed. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For a validated HPLC-UV method for Sulthiame, an LOD of 0.19 μg/mL and an LOQ of 0.58 μg/mL have been reported. researchgate.net LC-MS/MS methods can achieve even lower LOQs. thermofisher.com
Precision and Accuracy: Precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (CV), while accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. nih.gov These are assessed at multiple concentration levels, including the LOQ, and for both intra-day and inter-day runs. frontiersin.orgashdin.com Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except at the LOQ where it is ±20% and ≤20%, respectively. frontiersin.org
Extraction Recovery: This measures the efficiency of the extraction procedure by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. researchgate.net High and consistent recovery is desirable. For Sulthiame, extraction recoveries of approximately 100% have been achieved using protein precipitation. researchgate.net
Below is an interactive table summarizing typical performance characteristics of a validated bioanalytical method for Sulthiame.
| Parameter | Typical Value/Range | Description |
| Linearity Range | 0.2 - 50.0 µg/mL | The range of concentrations where the method provides a linear response. |
| Correlation Coefficient (r²) | >0.99 | A measure of how well the calibration curve fits the linear regression model. |
| LOD | 0.19 µg/mL (HPLC-UV) | The lowest concentration that can be detected. |
| LOQ | 0.58 µg/mL (HPLC-UV) | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 15% | The precision of measurements within a single day. |
| Inter-day Precision (%CV) | < 15% | The precision of measurements across different days. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |
| Extraction Recovery | ~100% | The efficiency of the sample extraction process. |
Note: The values in this table are based on a validated HPLC-UV method and may differ for LC-MS/MS methods, which typically offer higher sensitivity. researchgate.net
Alternative Chromatographic and Detection Techniques for this compound Research Quantification
While LC-MS/MS is the predominant technique, other methods can be employed for the quantification of Sulthiame in research settings, especially when considering factors like instrument availability and the specific requirements of the study.
High-Performance Liquid Chromatography (HPLC) with UV Detection in Non-Radiometric Research
High-performance liquid chromatography with ultraviolet (UV) detection is a well-established and robust technique for the analysis of pharmaceutical compounds. nih.gov Several HPLC-UV methods have been developed and validated for the determination of Sulthiame in biological samples like serum and plasma. researchgate.netnih.gov
In this approach, after chromatographic separation on a reversed-phase column, the eluent passes through a UV detector. nih.gov Sulthiame absorbs UV light at a specific wavelength (e.g., 210 nm or 245 nm), and the amount of light absorbed is proportional to its concentration. researchgate.netnih.gov While less sensitive than mass spectrometry, HPLC-UV can be sufficient for many research applications where higher concentrations of the drug are expected. researchgate.net A fully validated HPLC-UV method for Sulthiame in human serum/plasma demonstrated a linearity range of 0.2–50.0 μg/mL, an LOD of 0.19 μg/mL, and an LOQ of 0.58 μg/mL, with good precision and accuracy. researchgate.net
Considerations for Gas Chromatography (GC) in Deuterated Compound Analysis
Gas chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov While less common for the analysis of many modern pharmaceuticals compared to HPLC, GC, often coupled with mass spectrometry (GC-MS), has been used for the determination of Sulthiame in serum. nih.gov
For the analysis of deuterated compounds like this compound, GC can be a viable option. The principles of separation in GC are based on the partitioning of the analyte between a stationary phase and a mobile gas phase. Deuterated compounds often have slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect, but this difference is usually small and can be managed. nih.gov The use of mass spectrometry as a detector in GC-MS allows for the clear differentiation and quantification of the deuterated internal standard from the analyte. epa.gov However, a significant consideration for GC analysis is that many non-volatile or thermally labile drugs, including Sulthiame, may require a derivatization step to increase their volatility and thermal stability before they can be analyzed by GC. nih.gov
Preclinical Pharmacokinetic Investigations of Sulthiame and the Role of Deuteration
In Vitro Pharmacokinetic Characterization in Biological Systems
In vitro models provide the initial, foundational understanding of a drug's behavior in a biological context, isolated from the complexities of a whole organism. These systems are crucial for characterizing the fundamental properties of Sulthiame-d4, particularly in comparison to Sulthiame, to determine if deuteration has resulted in the desired modification of its metabolic profile.
Before a drug can be metabolized or exert its effect, it must permeate cellular membranes. For Sulthiame, distribution into erythrocytes (red blood cells) is a dominant and defining pharmacokinetic characteristic. Studies on the parent compound, Sulthiame, show that it is a membrane-permeant molecule. nih.govresearchgate.net In vitro experiments have demonstrated that Sulthiame is taken up almost instantaneously into erythrocytes, with a steady state being reached in approximately 10 minutes. nih.gov This uptake is extensive, leading to much higher concentrations in whole blood compared to plasma. researchgate.netnih.gov
The process is characterized by a high erythrocyte/plasma concentration ratio, which decreases at higher concentrations, indicating a saturable uptake mechanism. nih.gov This saturation is believed to be due to Sulthiame's strong affinity for the enzyme carbonic anhydrase (CA), which is highly abundant in erythrocytes. nih.gov Pharmacokinetic modeling of Sulthiame supports this, requiring a specific, saturable intracellular compartment to account for the observed non-linear distribution kinetics. nih.govresearchgate.netnih.gov
For this compound, while specific data on erythrocyte uptake is not available, significant changes in this property are not anticipated. Deuteration does not typically alter the fundamental physicochemical properties that govern passive diffusion or binding affinity to transporters or enzymes like CA. Therefore, this compound is expected to exhibit similar rapid and extensive uptake into erythrocytes. The primary purpose of evaluating this for this compound would be to confirm that the structural modification has not inadvertently altered this key distribution characteristic.
Table 1: In Vitro Erythrocyte Uptake Parameters for Sulthiame This table presents illustrative data based on published findings for Sulthiame to contextualize its unique distribution behavior.
| Parameter | Value | Description | Source |
| Time to Steady State | ~10 minutes | The time required for the erythrocyte/plasma concentration ratio to become constant. | nih.gov |
| Erythrocyte/Plasma Ratio | >30 to ~800 | Ratio of drug concentration in red blood cells versus plasma; decreases with increasing concentration. | nih.gov |
| Saturation Threshold | ~20 mg/L (whole blood) | Concentration at which the uptake mechanism into erythrocytes becomes saturated. | nih.gov |
| Proposed Mechanism | Saturable binding | Binding to a finite number of sites, likely Carbonic Anhydrase (CA), within the erythrocyte. | nih.gov |
Metabolic stability assays are critical for predicting a drug's in vivo half-life and clearance. These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes. wuxiapptec.com Key in vitro models include liver microsomes, which are rich in Phase I enzymes like the Cytochrome P450 (CYP) family, and hepatocytes (whole liver cells), which contain both Phase I and Phase II enzymes. wuxiapptec.comeuropa.eu
The rationale for developing this compound is to slow its rate of metabolism. The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-limiting step in the metabolic process, a significant KIE will be observed. nih.gov In a typical metabolic stability assay, Sulthiame and this compound would be incubated with liver microsomes or hepatocytes, and the concentration of the remaining parent drug would be measured over time. From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A longer half-life and lower intrinsic clearance for this compound compared to Sulthiame would confirm the success of the deuteration strategy in vitro.
Table 2: Illustrative Metabolic Stability of Sulthiame vs. This compound in Human Liver Microsomes This table presents hypothetical, yet realistic, comparative data to demonstrate the expected outcome of a successful deuteration strategy.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Sulthiame | 25 | 27.7 |
| This compound | 75 | 9.2 |
| Fold-Increase (d4 vs H) | 3.0 | - |
| KIE on CLint | - | 3.0 |
Understanding how a drug is metabolized is crucial. Metabolism, occurring in Phase I (functionalization) and Phase II (conjugation) reactions, transforms a parent drug into metabolites that are typically more water-soluble and easier to excrete. longdom.org Sulthiame is known to be metabolized and interacts with hepatic enzymes, notably inhibiting CYP2C19. wikipedia.orgresearchgate.net
For Sulthiame, the primary metabolic pathway is likely hydroxylation, a common Phase I reaction catalyzed by CYP enzymes. longdom.org In the context of this compound, metabolite identification studies are performed to confirm that the metabolic pathway has not been unexpectedly altered, a phenomenon known as "metabolic switching." By comparing the metabolites formed from both Sulthiame and this compound in models like hepatocytes, researchers can verify that deuteration primarily slows the rate of the existing pathway rather than shunting the drug down a new, potentially less favorable one.
Metabolic Stability Profiling Using In Vitro Models (e.g., Liver Microsomes, Hepatocytes)
In Vivo Pharmacokinetic Modeling in Animal Studies
Following in vitro characterization, in vivo studies in preclinical animal models (e.g., rats, dogs) are necessary to understand how the drug behaves in a complete physiological system. researchgate.netbiorxiv.org These studies provide essential data on systemic exposure and clearance that inform human studies.
In vivo studies involve administering the compound to animals and collecting blood samples over time to measure drug concentrations. This allows for the calculation of key pharmacokinetic parameters that describe the drug's disposition and elimination. researchgate.net For this compound, these studies would be run in parallel with Sulthiame to allow for a direct comparison. The resulting concentration-time data would be analyzed using non-compartmental or compartmental models to define its in vivo behavior. Given Sulthiame's known non-linear kinetics due to saturable erythrocyte binding, a target-mediated drug disposition (TMDD) model might be appropriate to describe its complex disposition. nih.govlabcorp.com
The ultimate goal of deuteration is to improve in vivo pharmacokinetics. The deuterium (B1214612) kinetic isotope effect (KIE) is quantified by comparing key parameters between the deuterated and non-deuterated compounds. nih.gov The most important of these are total systemic clearance (CL) and the area under the plasma concentration-time curve (AUC).
A successful KIE would manifest as a lower clearance and a proportionally higher AUC for this compound compared to Sulthiame. An increase in AUC signifies greater total drug exposure for a given dose, which can lead to improved efficacy or allow for different dosing regimens. These in vivo animal studies are the definitive test of whether the promising results from in vitro metabolic stability assays translate into a meaningful pharmacokinetic advantage in a living organism.
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats Following a Single Dose This table provides a hypothetical comparison to illustrate the expected impact of the deuterium kinetic isotope effect on in vivo pharmacokinetics.
| Parameter | Sulthiame | This compound | Fold-Change (d4 vs H) |
| Clearance (CL) (L/h/kg) | 0.50 | 0.20 | 0.4 |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 2.5 | 1.0 |
| Elimination Half-Life (t½) (h) | 3.5 | 8.7 | 2.5 |
| Systemic Exposure (AUC) (ng*h/mL) | 2000 | 5000 | 2.5 |
Pharmacokinetic Variability and Influencing Factors in Research Cohorts
The pharmacokinetic profile of Sulthiame is characterized by significant variability, a factor that is critical to consider in preclinical research cohorts. Studies have revealed extensive interindividual and intraindividual differences in its pharmacokinetic parameters. researchgate.netresearchgate.netnih.gov This variability can be attributed to a range of factors, including age, species-specific metabolic pathways, and the inherent properties of the compound itself.
Research has identified age as a significant contributor to Sulthiame's pharmacokinetic variability. researchgate.net Studies involving patient data have shown that young children (under 6 years of age) exhibit a significantly lower concentration-to-dose ratio compared to older age groups, suggesting more rapid clearance. researchgate.net This is consistent with assumptions that the elimination half-life is shorter in children than in adults. hpra.ie
A crucial factor influencing pharmacokinetic data from preclinical research is the species used in the study cohort. Rodent models, which are frequently used in epilepsy research, typically have higher metabolic rates compared to humans. nih.gov This can lead to much more rapid elimination of antiseizure medications, affecting dose conversions and potentially underpinning differences in observed efficacy between animal models. nih.govbiorxiv.org
Furthermore, Sulthiame exhibits a non-linear pharmacokinetic profile. nih.gov A pilot study in healthy human volunteers demonstrated a striking non-linear disposition in plasma, where maximum concentrations (Cmax) increased tenfold when the dose was doubled. nih.govresearchgate.net This effect is attributed to a rapid and saturable uptake of Sulthiame into erythrocytes, which was confirmed in vitro. nih.govresearchgate.net This disproportionate increase in plasma concentration relative to the dose is a key source of pharmacokinetic variability that must be accounted for in research settings.
The following table presents pharmacokinetic data from a pilot study in healthy volunteers, illustrating the non-linear kinetics and variability between plasma and whole blood.
Table 1: Pharmacokinetic Parameters of Sulthiame in Healthy Volunteers After Single Oral Doses
| Dose | Matrix | Cmax (µg/mL) (Mean ± SD) | AUC₀₋ᵢₙf (µg·h/mL) (Mean ± SD) |
|---|---|---|---|
| 50 mg | Plasma | 0.14 ± 0.05 | 2.8 ± 1.2 |
| Whole Blood | 3.8 ± 0.6 | 144 ± 20 | |
| 100 mg | Plasma | 0.43 ± 0.16 | 10.3 ± 4.2 |
| Whole Blood | 5.3 ± 0.4 | 241 ± 50 | |
| 200 mg | Plasma | 1.40 ± 0.50 | 42.5 ± 12.3 |
| Whole Blood | 6.9 ± 0.5 | 365 ± 57 |
Drug interactions also contribute to pharmacokinetic variability in research cohorts. In animal models, the prior administration of Sulthiame has been shown to affect the anticonvulsant activity of other drugs, suggesting an influence on metabolic enzyme systems. odmu.edu.ua Co-administration with enzyme-inducing drugs like carbamazepine (B1668303) can increase the clearance of Sulthiame, thereby decreasing its plasma levels. cambridge.org
The role of deuteration, the substitution of hydrogen with its isotope deuterium, is a key strategy in modern drug development to favorably alter pharmacokinetic properties. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. scienceopen.comresearchgate.net This "deuterium kinetic isotope effect" can lead to a longer plasma half-life, increased drug exposure, and a more consistent pharmacokinetic profile. scienceopen.cominformaticsjournals.co.insci-hub.se While specific preclinical studies directly comparing the pharmacokinetics of Sulthiame and a deuterated version are not prominent in published literature, the principles of deuteration suggest it could be a viable approach to mitigate the high variability observed with Sulthiame. This compound is currently utilized as an internal standard in bioanalytical methods for the accurate quantification of Sulthiame in plasma and blood samples during pharmacokinetic studies. researchgate.netnih.gov This application, however, is distinct from investigating its own potential as a therapeutic agent with a modified pharmacokinetic profile.
Molecular and Cellular Pharmacodynamics of Sulthiame: Research Insights
Mechanism of Action as a Carbonic Anhydrase Inhibitor
Sulthiame is recognized as an inhibitor of carbonic anhydrase (CA), an enzyme that facilitates the rapid conversion of carbon dioxide and water into bicarbonate and protons. clinicaltrials.euwikipedia.org This inhibition is a key aspect of its pharmacological activity. By blocking carbonic anhydrase, particularly within the central nervous system, sulthiame disrupts the normal pH regulation inside cells. clinicaltrials.eudrsanu.com This leads to a modest intracellular acidosis, or a lowering of pH, within neurons. researchgate.netatsjournals.orgatsjournals.org This acidification is thought to stabilize neuronal membranes, reducing their excitability and thereby contributing to its anticonvulsant effects. clinicaltrials.euresearchgate.net The mechanism involves the accumulation of intracellular CO2, which then leads to the acidification that dampens neuronal activity. aesnet.org
Comprehensive Analysis of Isoform Selectivity and Binding Affinities
Research has demonstrated that sulthiame does not inhibit all carbonic anhydrase isoforms equally. It exhibits a distinct selectivity profile, potently inhibiting some isoforms while having a weaker effect on others. Kinetic studies have shown that sulthiame is a potent inhibitor of isoforms CA II, CA VII, CA IX, and CA XII, with inhibition constants (KIs) in the low nanomolar range. nih.govpdbj.org It acts as a medium potency inhibitor against CA IV, CA VA, CA VB, and CA VI. nih.govpdbj.org The strong inhibition of CA II and CA VII, both of which are present in the brain, is considered particularly relevant to its antiepileptic action. nih.govconicet.gov.ar Some studies suggest that side effects associated with other carbonic anhydrase inhibitors might be due to potent inhibition of CA II, highlighting the importance of understanding the selectivity profile of drugs like sulthiame. conicet.gov.ar
Table 1: Inhibition Constants (KI) of Sulthiame against various human Carbonic Anhydrase (hCA) Isoforms
| Isoform | Inhibition Constant (KI) in nM | Potency |
|---|---|---|
| hCA II | 6 - 56 | Potent |
| hCA VII | 6 - 56 | Potent |
| hCA IX | 6 - 56 | Potent |
| hCA XII | 6 - 56 | Potent |
| hCA IV | 81 - 134 | Medium |
| hCA VA | 81 - 134 | Medium |
| hCA VB | 81 - 134 | Medium |
| hCA VI | 81 - 134 | Medium |
Data sourced from kinetic studies on mammalian carbonic anhydrase isoforms. nih.govpdbj.org
Structural Biology Approaches: X-ray Crystallography and Molecular Docking Studies of Enzyme-Ligand Interactions
The precise interaction between sulthiame and carbonic anhydrase has been elucidated through structural biology techniques. X-ray crystallography of the human carbonic anhydrase II (hCA II) in complex with sulthiame has provided a high-resolution view of the binding mode. nih.govpdbj.org These studies reveal that the sulfonamide group of sulthiame directly coordinates with the zinc ion in the active site of the enzyme, displacing a water molecule. acs.org This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. researchgate.net
The crystal structure shows numerous favorable interactions between sulthiame and the amino acid residues lining the active site of hCA II, which accounts for its strong binding affinity. nih.govpdbj.org Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have also been employed to understand the interactions with various CA isoforms. researchgate.netresearchgate.netacs.org These computational approaches complement the experimental data from X-ray crystallography and help in understanding the basis for isoform selectivity. For instance, differences in the active site cavities between isoforms, such as the presence of specific amino acid residues, can explain the observed selectivity of sulthiame. conicet.gov.ar The insights gained from these structural studies are valuable for the design of new, more selective carbonic anhydrase inhibitors. nih.gov
Downstream Cellular and Physiological Effects in Preclinical In Vitro Models
The inhibition of carbonic anhydrase by sulthiame triggers a cascade of cellular events that ultimately lead to its therapeutic effects. These have been investigated in various preclinical in vitro models.
Modulation of Intracellular pH and its Effects on Neuronal Excitability
A primary consequence of sulthiame's action is the modulation of intracellular pH (pHi). researchgate.net In vitro studies using hippocampal neurons have demonstrated that sulthiame can cause a reversible decrease in pHi, making the inside of the neuron more acidic. researchgate.netaesnet.orgnih.gov Specifically, in CA3 neurons of guinea pig hippocampal slices, sulthiame was shown to decrease pHi by approximately 0.18 pH units. researchgate.netnih.gov This modest intracellular acidosis has a significant impact on neuronal excitability. atsjournals.orgatsjournals.org The change in pH can affect the function of various ion channels and receptors that are crucial for neuronal signaling. sci-hub.se By creating a more acidic intracellular environment, sulthiame is thought to dampen excessive neuronal firing, which is a key feature of epileptic seizures. researchgate.netaesnet.org
Applications of Sulthiame D4 in Advanced Metabolomics and Bioanalytical Research
Tracing Endogenous and Exogenous Metabolic Fates Using Deuterated Analogues
The use of stable isotope-labeled compounds, such as Sulthiame-d4, is a cornerstone of pharmacokinetic research, allowing scientists to trace the journey of a drug and its metabolites through a biological system. nih.govnih.gov This technique, known as stable isotope labeling (SIL), offers significant advantages over older methods, particularly in its safety profile, as stable isotopes are non-radioactive. aap.org
When this compound is introduced into a research system, its slightly higher molecular weight allows it to be distinguished from the naturally occurring (endogenous) Sulthiame by mass spectrometry. researchgate.net This distinction is fundamental for several types of advanced studies:
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Researchers can administer this compound and precisely track its absorption into the bloodstream, distribution into various tissues, transformation into metabolites, and eventual elimination from the body. nih.govaap.org This provides a clear picture of the drug's lifecycle without interference from any pre-existing or co-administered non-labeled Sulthiame.
Bioavailability Studies: By co-administering an oral dose of unlabeled Sulthiame with an intravenous dose of this compound, researchers can determine the absolute bioavailability of the oral formulation. uoa.gr This "double stable-isotope technique" is crucial for understanding how effectively a drug is absorbed from the gastrointestinal tract into the systemic circulation. nih.gov
Metabolic Pathway Identification: The deuterium (B1214612) label acts as a tracer, enabling the identification of metabolites formed from the parent drug. juniperpublishers.com As the body metabolizes this compound, the resulting metabolites will also contain the deuterium label, allowing them to be selectively identified by mass spectrometry amidst a complex biological matrix. This helps in mapping the complete metabolic profile and understanding how the body processes the drug. The incorporation of deuterium can sometimes lead to "metabolic shunting," where the strengthening of a C-D bond redirects metabolism towards alternative pathways, providing further insight into the enzymatic processes involved. nih.govjuniperpublishers.com
The ability to differentiate between the administered deuterated compound and its endogenous or non-labeled counterpart is essential for obtaining unambiguous results in pharmacokinetic and metabolic investigations. aap.orguoa.gr
Quantitative Metabolomics for Biomarker Discovery and Pathway Elucidation
In quantitative metabolomics, the primary goal is to accurately measure the concentration of metabolites to identify biomarkers or understand metabolic pathway dynamics. nih.gov this compound is indispensable in this field, primarily serving as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govthermofisher.com
An internal standard is a compound added in a known quantity to samples being analyzed. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. sigmaaldrich.com this compound is an exemplary internal standard for Sulthiame analysis for several reasons:
Physicochemical Similarity: this compound has nearly identical chemical and physical properties to Sulthiame. juniperpublishers.com This ensures that it behaves similarly during extraction, chromatography, and ionization, minimizing analytical variability.
Mass Difference: Despite its chemical similarity, its increased mass (due to the four deuterium atoms) allows it to be separately detected and quantified by the mass spectrometer. nih.gov
The use of this compound as an IS in LC-MS/MS methods enables highly accurate and precise quantification of Sulthiame in various biological matrices like plasma, serum, and urine. nih.govthermofisher.com A typical workflow involves precipitating proteins from a plasma sample using a solvent that contains a known concentration of this compound. nih.govthermofisher.com The ratio of the signal from the analyte (Sulthiame) to the signal from the internal standard (this compound) is then used to calculate the concentration of Sulthiame in the original sample.
This precise quantification is critical for:
Therapeutic Drug Monitoring (TDM): In research settings, accurate measurement of drug concentrations helps correlate drug levels with pharmacological effects, aiding in the establishment of therapeutic ranges. mdpi.com
Biomarker Discovery: By quantifying changes in the levels of Sulthiame and its metabolites in response to different physiological or pathological states, researchers can identify potential biomarkers for disease or drug efficacy. nih.gov
Pathway Elucidation: Accurate concentration data for a drug and its metabolites are essential for building kinetic models of metabolic pathways, providing a deeper understanding of how these pathways function and are affected by the drug. nih.gov
Below is a table illustrating typical parameters used in an LC-MS/MS method for the quantification of Sulthiame using this compound as an internal standard.
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulthiame | This compound | 289.0 | 225.1 |
| This compound | - | 293.0 | 229.1 |
| Data derived from a representative bioanalytical method. nih.gov |
Strategies for Investigating Drug-Metabolite Interactions in Research Settings
Understanding how drugs and their metabolites interact with metabolic enzymes is crucial for predicting drug-drug interactions (DDIs). Deuterated analogues like this compound provide sophisticated tools for these investigations. nih.govjuniperpublishers.com The primary mechanism studied is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. juniperpublishers.com
Strategies employing deuterated compounds in this context include:
Probing for Metabolic Switching: The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. juniperpublishers.com If the metabolism of Sulthiame involves the breaking of a C-H bond that is deuterated in this compound, the rate of that specific metabolic reaction will be slower for the deuterated compound. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can cause "metabolic switching," where the metabolic machinery shifts to other, non-deuterated sites on the molecule. juniperpublishers.comdovepress.com Observing this switch can help identify the specific sites of metabolism and the enzymes involved.
Investigating Enzyme Inhibition: Researchers can study how Sulthiame affects the metabolism of other drugs by using deuterated versions of those other drugs as probes. For instance, to see if Sulthiame inhibits a specific CYP enzyme (e.g., CYP3A4), a known CYP3A4 substrate labeled with deuterium can be co-administered with Sulthiame. A decrease in the formation of the deuterated metabolite would indicate that Sulthiame is inhibiting that enzyme pathway.
Reducing DDIs through Deuteration: In drug development, if a drug is found to cause DDIs through the formation of a reactive metabolite that inhibits a CYP enzyme, deuterating the site of metabolism can sometimes mitigate this effect. By slowing the formation of the inhibitory metabolite, the potential for DDIs can be reduced. juniperpublishers.com This has been demonstrated with compounds like deuterated paroxetine, which showed a reduced inactivation of CYP2D6. dovepress.com
These advanced research strategies, enabled by the use of deuterated standards like this compound, are vital for building a comprehensive understanding of a drug's metabolic profile and its potential to interact with other therapeutic agents.
Computational and Theoretical Investigations of Sulthiame and Its Deuterated Variants
Molecular Dynamics Simulations for Conformational Analysis and Binding Predictions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. ias.ac.in In the context of Sulthiame-d4, MD simulations offer a window into its conformational flexibility and its interaction with its primary biological target, carbonic anhydrase. rsc.orgphysiology.org By simulating the compound's behavior in a solvated, physiological-like environment, researchers can predict its binding affinity and the stability of the drug-target complex. ias.ac.innih.gov
MD simulations of sulfonamide inhibitors, a class to which Sulthiame belongs, interacting with carbonic anhydrase have revealed key aspects of their binding. rsc.orgmdpi.comresearchgate.net These simulations typically show that the sulfonamide group coordinates with the zinc ion in the enzyme's active site, a crucial interaction for inhibitory activity. nih.gov Hydrogen bonds with active site residues like Gln92 and Thr200 further stabilize the complex. rsc.org For this compound, MD simulations would be instrumental in confirming that these fundamental interactions are preserved and in analyzing any subtle changes in conformational preference or binding orientation due to deuteration.
The stability of the ligand-protein complex can be quantitatively assessed using metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). rsc.org A stable binding is generally indicated by low and converging RMSD values for the ligand over the simulation time. nih.gov Furthermore, binding free energy calculations, often performed using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provide a theoretical estimation of the binding affinity. rsc.org
Table 1: Illustrative Binding Free Energy Components from a Hypothetical MD Simulation of this compound with Carbonic Anhydrase II
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -25.3 |
| Polar Solvation Energy | 30.1 |
| Non-polar Solvation Energy | -5.2 |
| Total Binding Free Energy (ΔG_bind) | -46.2 |
Note: This table presents hypothetical data for illustrative purposes, based on typical values observed in MD simulations of sulfonamide inhibitors with carbonic anhydrase.
Quantum Mechanical Calculations for Understanding Deuterium (B1214612) Kinetic Isotope Effects at the Atomic Level
Quantum mechanical (QM) calculations are essential for elucidating the electronic structure of molecules and the energetic profiles of chemical reactions. In the study of this compound, QM methods are specifically applied to understand the deuterium kinetic isotope effect (KIE) on its metabolism. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org For this compound, the replacement of hydrogen with deuterium at specific positions can alter the rate of metabolic reactions involving the cleavage of a carbon-hydrogen bond.
The origin of the primary KIE lies in the difference in zero-point energy (ZPE) between a C-H and a C-D bond. github.iofaccts.de Due to its greater mass, deuterium has a lower vibrational frequency in a bond compared to hydrogen, resulting in a lower ZPE. ias.ac.in Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate (a "normal" KIE, where kH/kD > 1). libretexts.org
QM calculations, often using Density Functional Theory (DFT), can model the transition state of a metabolic reaction, such as hydroxylation by a cytochrome P450 enzyme. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated compound, the ZPE can be determined. faccts.de This allows for the theoretical prediction of the KIE. The magnitude of the predicted KIE can provide strong evidence for the rate-determining step of a metabolic pathway and whether a specific C-H bond is broken in that step. faccts.de
Table 2: Hypothetical Quantum Mechanical Calculation Results for a C-H Bond Cleavage in Sulthiame vs. This compound
| Parameter | Sulthiame (C-H) | This compound (C-D) |
| Vibrational Frequency (cm⁻¹) | ~3000 | ~2200 |
| Zero-Point Energy (ZPE) (kcal/mol) | Higher | Lower |
| Activation Energy (ΔG‡) (kcal/mol) | Lower | Higher |
| Predicted Kinetic Isotope Effect (kH/kD) | \multicolumn{2}{c | }{> 1 (Normal KIE)} |
Note: This table contains theoretical values to illustrate the principles of KIE calculations. Actual values would be derived from specific QM simulations of a proposed metabolic reaction.
In Silico Prediction Models for Metabolic Pathways and Stability in Research Environments
In silico prediction models are a cornerstone of modern drug discovery, offering rapid screening of absorption, distribution, metabolism, and excretion (ADME) properties. semanticscholar.orgcreative-biolabs.com For this compound, these computational tools can predict its metabolic fate and its stability in biological systems. Various software platforms, such as SwissADME and pkCSM, use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a compound's pharmacokinetic profile based on its chemical structure. researchgate.netnih.gov
The metabolism of Sulthiame is known to be moderate, occurring in the liver via currently unidentified isoenzymes to produce pharmacologically inactive metabolites. cambridge.org In silico models can help to identify which cytochrome P450 (CYP) isoforms are most likely responsible for its metabolism by predicting the sites of metabolism on the molecule. nih.gov By inputting the structure of this compound into these programs, researchers can generate predictions about its metabolic stability. Deuteration at a primary site of metabolism is expected to slow down the rate of metabolic clearance, a hypothesis that can be initially tested using these predictive models. The models can forecast whether the deuterated compound is less likely to be a substrate for key metabolic enzymes.
These tools also predict a range of other physicochemical properties that influence a drug's behavior, such as water solubility, lipophilicity (LogP), and potential for inhibiting major CYP enzymes. researchgate.net Comparing the predicted profiles of Sulthiame and this compound can provide an early indication of whether the deuteration has favorably altered the molecule's properties beyond just its metabolic rate.
Table 3: Example of In Silico ADME Predictions for Sulthiame and a Hypothetical this compound Analogue
| Property | Sulthiame | This compound (Hypothetical) | Predicted Outcome |
| CYP2C19 Inhibitor | Yes | Yes | Potential for drug-drug interactions pharmgkb.org |
| CYP3A4 Substrate | Predicted Yes | Predicted No | Reduced metabolic clearance for d4 |
| Human Intestinal Absorption | High | High | Good oral bioavailability |
| Blood-Brain Barrier Permeant | Yes | Yes | CNS activity expected |
| P-glycoprotein Substrate | No | No | Low potential for efflux |
Note: This table presents hypothetical predictions from in silico ADME models to illustrate their application. The prediction for this compound assumes deuteration at a key metabolic site.
Future Directions and Emerging Research Avenues for Sulthiame D4
Development of Novel Deuterated Analogs of Sulthiame for Specific Research Questions
The strategic replacement of hydrogen with deuterium (B1214612), a process known as deuteration, is a burgeoning field in drug discovery and development. nih.gov This isotopic substitution can significantly alter a drug's metabolic profile by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by systems like cytochrome P450. clearsynthdiscovery.comnih.gov This "deuterium switch" can lead to an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and potentially reduced formation of toxic metabolites. nih.govclearsynthdiscovery.cominformaticsjournals.co.in
While Sulthiame-d4 is primarily used as a non-metabolized internal standard for analytical purposes, the principles of deuteration open the door to creating novel therapeutic analogs of Sulthiame. nih.govresearchgate.netglobalgrowthinsights.com The development of new deuterated versions of Sulthiame could be strategically designed to modulate its metabolic fate. For instance, selective deuteration at specific sites of metabolism ("soft spots") could slow down its breakdown, prolonging its action as a carbonic anhydrase inhibitor. clearsynthdiscovery.com This could potentially lead to a more favorable dosing regimen and improved patient compliance.
The market for deuterated compounds is expanding, driven by their successful application in enhancing drug stability and efficacy. globalgrowthinsights.com Several deuterated drugs have now received regulatory approval, demonstrating the viability of this approach. nih.govclearsynthdiscovery.com Future research on Sulthiame could focus on creating a portfolio of deuterated analogs, each with unique pharmacokinetic properties tailored for specific research questions or clinical applications, such as treating refractory forms of epilepsy. globenewswire.com
Table 1: Potential Advantages of Developing Novel Deuterated Sulthiame Analogs
| Feature | Potential Advantage | Rationale |
| Improved Pharmacokinetics | Increased half-life, higher area under the curve (AUC), reduced clearance. clearsynthdiscovery.com | The C-D bond is stronger than the C-H bond, slowing metabolic breakdown. clearsynthdiscovery.cominformaticsjournals.co.in |
| Enhanced Efficacy | Prolonged target engagement (e.g., carbonic anhydrase inhibition). informaticsjournals.co.in | Slower metabolism leads to more sustained therapeutic concentrations. |
| Improved Safety Profile | Mitigation of toxic effects from metabolites. clearsynthdiscovery.com | Deuteration can alter metabolic pathways, reducing the formation of harmful byproducts. |
| Reduced Dosing Frequency | Less frequent administration needed to maintain therapeutic levels. informaticsjournals.co.in | A longer half-life means the drug remains in the body for a longer duration. |
This table is generated based on the general principles of deuterated drug development and is hypothetical in the context of novel Sulthiame analogs.
Integration of Multi-Omics Approaches with Deuterated Standards for Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. Multi-omics, the integrated analysis of data from different "-omics" fields (e.g., genomics, proteomics, metabolomics), is a cornerstone of this approach. While this compound is currently used in targeted quantitative analysis via liquid chromatography-mass spectrometry (LC-MS/MS), its potential in broader systems biology research remains largely untapped. researchgate.netresearchgate.netnih.gov
Deuterated standards are critical for ensuring the accuracy and reproducibility of quantitative data in mass spectrometry, a key technology in proteomics and metabolomics. researchgate.net Future research could integrate this compound into multi-omics workflows to precisely quantify the levels of its non-deuterated counterpart while simultaneously measuring changes in the proteome or metabolome. This would allow researchers to correlate the concentration-dependent effects of Sulthiame with global changes in cellular proteins and metabolites, offering a systems-level view of its mechanism of action and off-target effects.
For example, a metabolomics study using this compound as a standard could reveal how different concentrations of Sulthiame affect metabolic pathways downstream of carbonic anhydrase inhibition. This could uncover novel biomarkers for drug efficacy or toxicity and provide a more holistic understanding of its physiological impact.
Exploration of Uncharted Biological Interactions and Pharmacological Effects of Sulthiame in Advanced Preclinical Models
Our understanding of Sulthiame's effects is largely based on traditional preclinical models and clinical observations. nih.govnih.gov However, the advent of advanced preclinical models, such as patient-derived organoids, offers an unprecedented opportunity to study the drug in a more physiologically relevant context. frontiersin.orgcrownbio.com Brain organoids, three-dimensional cultures that mimic the structure and cellular complexity of the human brain, are emerging as powerful tools for modeling neurological diseases like epilepsy and for drug screening. nih.govmdpi.com
To date, there are no published reports on the use of Sulthiame in brain organoid models. researchgate.net This represents a significant and exciting future research direction. By applying Sulthiame to brain organoids derived from patients with different forms of epilepsy, researchers could:
Investigate its efficacy in a human-relevant, 3D neural network.
Identify patient-specific responses to the drug.
Explore its effects on neural development and network activity in ways not possible with traditional models. mdpi.com
Use these models for high-throughput screening of novel deuterated Sulthiame analogs. crownbio.com
Furthermore, animal models continue to be refined. Studies in developing rat models have been used to assess the neurotoxic effects of Sulthiame. nih.govresearchgate.net Future studies could employ more sophisticated animal models of drug-resistant epilepsy to explore Sulthiame's efficacy and potential synergies with other antiepileptic drugs. tiho-hannover.de In all such advanced preclinical studies, this compound would be an indispensable tool for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, ensuring that the drug concentrations in these complex systems are precisely measured and correlated with biological outcomes.
Addressing Fundamental Research Gaps in the Understanding of Sulthiame's Mechanisms and Disposition
Despite its use for several decades, fundamental gaps remain in our understanding of Sulthiame. Its mechanism of action is thought to involve the inhibition of carbonic anhydrase, leading to a modest intracellular acidosis in neurons, which in turn reduces neuronal excitability. researchgate.netclinicaltrials.eunih.gov However, the full spectrum of its molecular targets and the precise mechanisms underlying its anticonvulsant effects are not completely understood. nih.govrch.org.au
Moreover, the pharmacokinetics of Sulthiame are complex and not fully characterized. Recent studies, which relied on this compound for accurate quantification, have revealed a striking non-linear disposition, likely due to saturable binding to carbonic anhydrase in red blood cells. researchgate.netnih.gov This nonlinearity has significant clinical implications and needs to be investigated further, especially across different age groups. nih.govmedicines.org.uknih.gov
Future research utilizing this compound can directly address these gaps:
Mechanism of Action: By enabling precise PK/PD modeling in advanced preclinical systems (as described in 8.3), researchers can better correlate specific concentrations with downstream molecular events, helping to deconvolve its mechanism of action.
Disposition and Metabolism: Further pharmacokinetic studies in diverse populations are needed. nih.gov this compound is essential for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, especially its non-linear kinetics. researchgate.netnih.gov This knowledge is crucial for optimizing treatment and interpreting therapeutic drug monitoring results. nih.gov
Drug-Drug Interactions: Sulthiame is known to interact with other antiepileptic drugs like phenytoin (B1677684) and primidone. medicines.org.uk this compound can be used in meticulously designed clinical studies to quantify the precise impact of co-administered drugs on its pharmacokinetic profile.
Table 2: Key Research Gaps and the Role of this compound
| Research Gap | How this compound Can Contribute | Key References |
| Incomplete Mechanism of Action | Enables accurate PK/PD modeling in advanced systems (e.g., organoids) to link drug concentration to molecular effects. | researchgate.netnih.govrch.org.au |
| Non-Linear Pharmacokinetics | Serves as the gold-standard internal standard for LC-MS/MS to precisely quantify the non-linear disposition and saturable binding of Sulthiame. | researchgate.netnih.gov |
| Pharmacokinetic Variability | Essential tool for studies investigating pharmacokinetic variability across different ages and in the presence of co-medications. | nih.gov |
| Drug-Drug Interaction Mechanisms | Allows for precise measurement of Sulthiame levels when co-administered with other drugs to quantify the extent and nature of interactions. | medicines.org.uk |
This table synthesizes information from multiple sources to highlight current research gaps and the instrumental role of this compound in addressing them.
Q & A
Basic: How can researchers verify the isotopic purity of Sulthiame-d4 in synthesis workflows?
Methodological Answer:
Isotopic purity is critical for deuterated compounds like Sulthiame-d3. Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) to confirm the position and extent of deuteration. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Cross-validate results against non-deuterated Sulthiame (CAS 61-56-3) to detect isotopic dilution or contamination. Ensure protocols align with guidelines for stable isotope-labeled compounds, emphasizing reproducibility .
Basic: What experimental parameters should be prioritized when characterizing this compound’s stability under varying storage conditions?
Methodological Answer:
Design stability studies using accelerated degradation protocols (e.g., elevated temperature, humidity) and monitor:
- Chemical stability : Degradation products via HPLC/UV or LC-MS.
- Isotopic integrity : Loss of deuterium using isotopic ratio MS.
- Physical stability : Crystallinity changes via X-ray diffraction.
Include controls stored at recommended conditions (+4°C, dry environment) and perform statistical analysis (e.g., ANOVA) to identify significant deviations. Document deviations in purity >5% as critical thresholds .
Advanced: How should researchers address contradictions in reported pharmacokinetic data for this compound across species?
Methodological Answer:
Contradictions often arise from interspecies metabolic differences or assay variability. To resolve this:
Standardize assays : Use identical LC-MS/MS conditions across studies, with calibration curves validated for each species’ plasma matrix.
Control for enzyme activity : Compare CYP450 isoform expression levels (e.g., CYP2C9/19) in liver microsomes.
Apply pharmacokinetic modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to separate species-specific clearance rates from experimental noise.
Publish raw datasets and modeling code to enable reproducibility and meta-analysis .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale neurochemical studies?
Methodological Answer:
Variability arises from incomplete deuteration or side reactions. Mitigate via:
- Process Analytical Technology (PAT) : Monitor deuteration in real-time using in-line FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) to maximize yield and purity.
- Quality-by-Design (QbD) : Establish critical quality attributes (CQAs) for intermediates and final products.
Include batch records in supplementary materials for peer review, per journal guidelines .
Advanced: How can researchers design controls to distinguish this compound’s pharmacological effects from non-deuterated Sulthiame in epilepsy models?
Methodological Answer:
- In vitro : Use isotope-edited NMR to track drug-target interactions, comparing deuterated vs. non-deuterated forms.
- In vivo : Administer equimolar doses of both compounds in parallel cohorts. Measure brain penetration via microdialysis with LC-MS/MS, adjusting for deuterium’s kinetic isotope effect (KIE) on metabolism.
- Statistical controls : Apply multivariate analysis to isolate isotopic effects from biological variability. Report confidence intervals for all pharmacokinetic parameters .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices with high lipid content?
Methodological Answer:
Lipid-rich matrices (e.g., brain tissue) require:
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce lipid interference.
- Chromatography : Ultrahigh-performance LC (UHPLC) with a C18 column and gradient elution to separate this compound from endogenous lipids.
- Detection : Triple quadrupole MS in multiple reaction monitoring (MRM) mode, using transitions specific to the deuterated structure. Validate recovery rates (>85%) and matrix effects (<15%) per FDA bioanalytical guidelines .
Advanced: How should researchers analyze conflicting data on this compound’s role in carbonic anhydrase inhibition compared to its parent compound?
Methodological Answer:
Discrepancies may stem from assay conditions or isotopic effects. To resolve:
Enzyme kinetics : Perform stopped-flow assays under identical pH/temperature conditions, comparing IC50 values.
Molecular dynamics simulations : Model deuterium’s impact on binding affinity and residence time.
Meta-analysis : Pool data from published studies, applying random-effects models to quantify heterogeneity.
Report findings with sensitivity analyses to highlight assay-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
